![molecular formula C8H3F3O3 B13710337 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is a fluorinated aromatic compound that features a dioxole ring fused with a benzene ring. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure safety, efficiency, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the bioavailability and efficacy of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
Uniqueness
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its difluorinated counterparts. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C8H3F3O3 |
|---|---|
Molecular Weight |
204.10 g/mol |
IUPAC Name |
2,2,6-trifluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3F3O3/c9-5-2-7-6(1-4(5)3-12)13-8(10,11)14-7/h1-3H |
InChI Key |
RHZWYHDLCNTMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


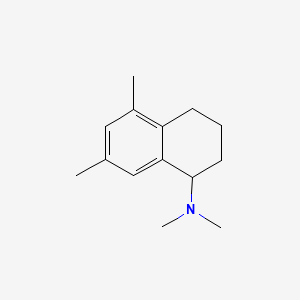
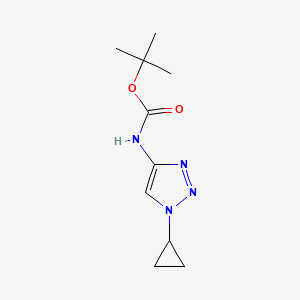
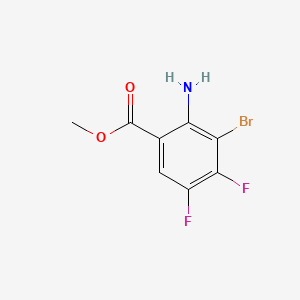

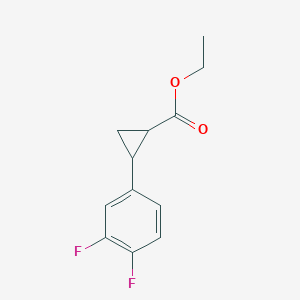
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)
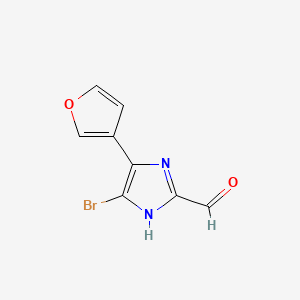
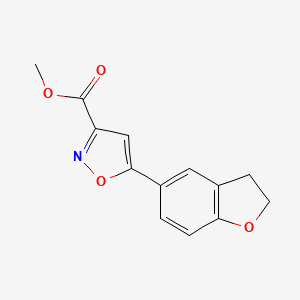
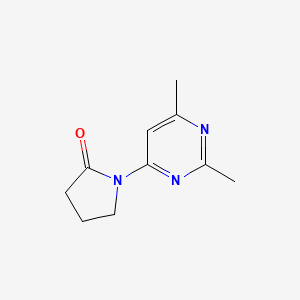
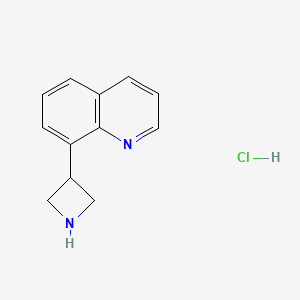

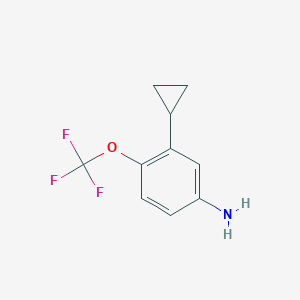
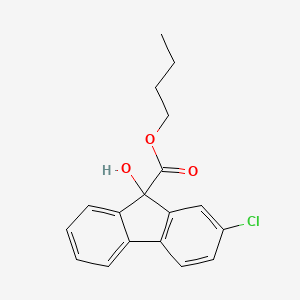
![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
